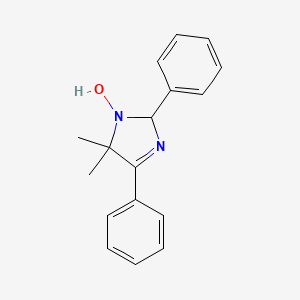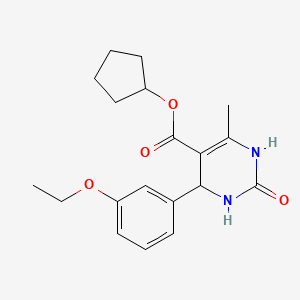![molecular formula C17H14BrNO2 B4934206 8-[2-(2-bromophenoxy)ethoxy]quinoline](/img/structure/B4934206.png)
8-[2-(2-bromophenoxy)ethoxy]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[2-(2-bromophenoxy)ethoxy]quinoline, commonly known as Brequinar, is a synthetic compound that belongs to the quinoline family. It has been found to have potential applications in various scientific research fields, including cancer treatment, immunology, and virology. In
Scientific Research Applications
Brequinar has shown potential applications in various scientific research fields. In cancer research, it has been found to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in the de novo pyrimidine synthesis pathway. This inhibition leads to a decrease in the production of DNA and RNA, which ultimately results in the inhibition of cancer cell proliferation. Brequinar has also been found to have potential applications in immunology and virology research. It has been shown to inhibit the replication of certain viruses such as hepatitis C virus and dengue virus.
Mechanism of Action
Brequinar inhibits the activity of dihydroorotate dehydrogenase, an enzyme involved in the de novo pyrimidine synthesis pathway. This inhibition leads to a decrease in the production of DNA and RNA, which ultimately results in the inhibition of cancer cell proliferation. In virology research, Brequinar has been found to inhibit the replication of certain viruses by interfering with their RNA synthesis.
Biochemical and Physiological Effects
Brequinar has been found to have both biochemical and physiological effects. In cancer research, it has been shown to inhibit the growth of cancer cells by inhibiting the activity of dihydroorotate dehydrogenase. In virology research, it has been found to inhibit the replication of certain viruses by interfering with their RNA synthesis. Brequinar has also been found to have immunomodulatory effects, which may have potential applications in immunology research.
Advantages and Limitations for Lab Experiments
Brequinar has several advantages for lab experiments. It has been found to be a potent inhibitor of dihydroorotate dehydrogenase, which makes it a useful tool for studying the de novo pyrimidine synthesis pathway. Brequinar has also been found to have potential applications in virology research, where it can be used to study the replication of certain viruses. However, Brequinar also has some limitations for lab experiments. It has been found to be cytotoxic at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on Brequinar. In cancer research, further studies could be conducted to determine the efficacy of Brequinar in combination with other cancer treatments. In virology research, further studies could be conducted to determine the potential applications of Brequinar in the treatment of viral infections. Additionally, further studies could be conducted to determine the immunomodulatory effects of Brequinar and its potential applications in immunology research.
Synthesis Methods
Brequinar is synthesized by reacting 2-bromophenol with 2-(2-chloroethoxy)ethanol in the presence of a base such as potassium carbonate. The resulting product is then reacted with 8-hydroxyquinoline in the presence of a catalyst such as palladium on carbon to yield Brequinar.
properties
IUPAC Name |
8-[2-(2-bromophenoxy)ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c18-14-7-1-2-8-15(14)20-11-12-21-16-9-3-5-13-6-4-10-19-17(13)16/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAGQBNTHBRSET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOC2=CC=CC3=C2N=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4934141.png)

![3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4934168.png)
![1-(2-methoxyphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4934179.png)

![1-(4-bromo-2,6-difluorophenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4934190.png)



![2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol](/img/structure/B4934223.png)
![2-({[3-(isopropoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4934230.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-benzothiazole-5-carboxamide](/img/structure/B4934251.png)